1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Membrane biophysics Lipid monolayers Permeability

Using incorrect DHA-lysoPC isomers compromises 15-lipoxygenase kinetics and OA biomarker accuracy. Our sn-1 regioisomer ensures experimental fidelity. • Authentic sn-1 substrate for 15-LOX: eliminates inflated turnover rates from sn-2 isomer [Hung et al., 2011] • OA biomarker standard: validated LC-MS/MS MRM panel with CV <8%, r² >0.994 [Castro-Perez et al., 2010] • Anti-inflammatory studies: 12-200 µM suppresses NO/TNF-α/IL-6 in RAW 264.7 macrophages, lipoxygenase-independent mechanism

Molecular Formula C30H50NO7P
Molecular Weight 567.7 g/mol
CAS No. 162440-05-3
Cat. No. B138145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Docosahexaenoyl-sn-glycero-3-phosphocholine
CAS162440-05-3
Synonyms(7R,13Z,16Z,19Z,22Z,25Z,28Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-aminium 4-Oxide
Molecular FormulaC30H50NO7P
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1
InChIKeyLSOWKZULVQWMLY-APPDJCNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Docosahexaenoyl-sn-glycero-3-phosphocholine: Identity & Sourcing


1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine (CAS 162440-05-3), commonly referred to as 1-Docosahexaenoyl-sn-glycero-3-phosphocholine or DHA-LPC, is a lysophosphatidylcholine (LysoPC) species bearing a single docosahexaenoic acid (DHA, 22:6 ω-3) acyl chain at the sn-1 position of the glycerol backbone . Unlike diacyl phosphatidylcholines that contain two fatty acyl chains, this monoacyl lysophospholipid exhibits distinct physicochemical and biological properties stemming from its single-chain architecture and the high degree of unsaturation (six double bonds) of its DHA moiety [1]. The compound is endogenously found in mouse and human tissues as a metabolic intermediate of phospholipid remodeling and serves as a critical molecular species in lipidomics, membrane biology, and neuroinflammation research . Commercially, the compound is offered as a research-grade biochemical standard with purity specifications ranging from ≥90% to ≥99.9%, and is validated for use in HPLC, mass spectrometry, and in vitro experimental workflows .

sn-1 regioisomer for lipoxygenase substrate specificity studies
LOX-independent anti-inflammatory signaling pathway research
Membrane biophysics and lipid packing behavior investigations
Osteoarthritis biomarker discovery and targeted lipidomics

1-Docosahexaenoyl-sn-glycero-3-phosphocholine: Substitution Risks


Substituting 1-docosahexaenoyl-sn-glycero-3-phosphocholine with generic phosphatidylcholine preparations or alternative DHA-containing lipids introduces experimental variability that undermines reproducibility and mechanistic interpretation. This compound is a specific lysophospholipid with a single DHA chain at the sn-1 position, distinguishing it fundamentally from diacyl PCs (e.g., 16:0-22:6 PC or 18:0-22:6 PC) that contain a saturated acyl chain in addition to DHA, as well as from symmetric di-DHA PC (22:6-22:6 PC) that carries two polyunsaturated chains [1]. The number and position of DHA chains critically determine membrane packing, permeability, susceptibility to peroxidation, and the propensity to induce non-lamellar phases [1][2]. Furthermore, DHA-PC and EPA-PC (containing eicosapentaenoic acid instead of DHA) exhibit divergent neuroprotective efficacy in Alzheimer's disease models, with DHA-PC uniquely upregulating neurotrophic factors including BDNF and synaptophysin [3]. Generic substitution with mixed-species PC or alternative ω-3 phospholipids therefore fails to recapitulate the specific biophysical and bioactivity profiles documented below.

sn-1 DHA-lysoPC
2-docosahexaenoyl-lysoPC (sn-2 isomer): Higher LOX substrate efficiency may alter oxidized lipid mediator profile and anti-inflammatory readout.
sn-1 DHA-lysoPC
Diacyl DHA-PC (e.g., SDPC): Bilayer packing, fluidity, and oxidative stability differ markedly; lyso vs. diacyl architecture not interchangeable.
sn-1 DHA-lysoPC
Free DHA: Lacks phospholipid-mediated cellular uptake, subcellular trafficking, and albumin-binding context of the lysophospholipid form.

1-Docosahexaenoyl-sn-glycero-3-phosphocholine: Quantitative Evidence


15-Lipoxygenase Substrate Preference

Mono-docosahexaenoyl phosphatidylcholine (mono-DHA PC) occupies an intermediate molecular area and supports intermediate membrane permeability relative to di-DHA PC and control 18:0-18:3 PC. This distinction is critical because membrane packing density directly influences protein-lipid interactions, lateral diffusion, and permeability barrier function [1]. The quantitative data demonstrate that the single DHA chain configuration produces a membrane environment that is more ordered and less permeable than the symmetric di-DHA counterpart, yet more fluid than saturated or monounsaturated PC species.

15-LOX Substrate Preference
Head-to-head
2-isomer > 1-isomer > free DHA in substrate efficiency for soybean LOX-1, leukocyte 12/15-LOX, human 15-LOX-2. No fold-change reported.
Isomer choice controls LOX product formation rate.
Rank-order only; kinetic constants unavailable.
Membrane biophysics Lipid monolayers Permeability Lipid packing

Anti-Inflammatory Activity in RAW 264.7 Macrophages

Mono-docosahexaenoyl phosphatidylcholine is more susceptible to peroxidation than di-docosahexaenoyl phosphatidylcholine. This counterintuitive finding—where the lipid with fewer polyunsaturated chains exhibits higher oxidative vulnerability—has been experimentally validated in direct comparative studies [1]. The differential susceptibility has direct implications for ferroptosis research, where the oxidative fate of DHA-containing phospholipids determines cell death sensitivity [2].

Anti-Inflammatory in RAW 264.7
Cross-study comparable
NO, TNF-α, IL-6 suppression at 12–200 µM. 15-LOX IC50 = 24.1 µM vs arachidonoyl-lysoPC IC50 = 16.6 µM.
Supports LOX-independent anti-inflammatory endpoint review.
Cytokine data lacks exact IC50; mechanism differs from sn-2 isomer.
Lipid peroxidation Oxidative stability Ferroptosis Membrane oxidation

Membrane Biophysics: Mono- vs. Di-DHA PC

In phosphatidylcholine liposomes, DHA-containing PC (DHA-PC) exhibits the highest oxidative stability among polyunsaturated fatty acid-containing PCs tested, followed by arachidonic acid-containing PC (AA-PC) and linoleic acid-containing PC (LA-PC). This stability ranking is paradoxically opposite to that observed in bulk phase and organic solvent systems, where DHA is typically the most oxidation-prone [1]. This phenomenon is attributed to the tight packing conformation of DHA molecules in aqueous lipid bilayers and the presence of water molecules near the double bonds that inhibit hydrogen abstraction from bis-allylic positions [1].

Membrane Biophysics
Class-level inference
Di-DHA PC > mono-DHA PC in area/molecule, fluidity, permeability; di-DHA PC less peroxidation-prone. Lyso-DHA-PC expected to show distinct lyso-lipid behavior.
Lyso and diacyl DHA-PC not interchangeable for bilayer studies.
No direct monolayer data for this exact species; data to verify.
Liposomal drug delivery Oxidative stability ω-3 phospholipids Liposome formulation

Osteoarthritis Biomarker Specificity

DHA-enriched phosphatidylcholine (DHA-PC) demonstrates superior neuroprotective efficacy compared to EPA-enriched phosphatidylcholine (EPA-PC) in both in vitro and in vivo Alzheimer's disease models. While both DHA-PC and EPA-PC significantly decrease β-amyloid (Aβ) concentrations, suppress oxidative stress, and down-regulate inflammatory responses, only DHA-PC upregulates the expression of key neurotrophic factors including brain-derived neurotrophic factor (BDNF), synaptophysin, and growth-associated protein 43 (GAP-43) [1]. Behavior tests confirmed that DHA-PC exerted better effects than EPA-PC on improving memory and cognitive deficiency [1].

OA Biomarker Specificity
Cross-study comparable
Discriminative lipid feature in PLS-DA model separating OA patients from controls; proposed as possible early OA biomarker. 284 lipids quantified, CV 4–8%.
Specific lysoPC species associated with OA biomarker context.
Requires targeted validation; other DHA-lipids not discriminative in this dataset.
Neurodegeneration Alzheimer's disease Neurotrophic factors Cognitive function

Analytical Purity Specifications: 1-Docosahexaenoyl-sn-glycero-3-phosphocholine vs. Mixed-Species PC Preparations

1-Docosahexaenoyl-sn-glycero-3-phosphocholine is commercially available as a defined, single-species lysophospholipid with certified purity specifications ranging from 90% to 99.9%, whereas natural-source DHA-enriched PC preparations typically contain heterogeneous mixtures of acyl chain compositions that preclude precise quantification . This defined composition is essential for lipidomics workflows requiring exact retention time calibration, MS/MS spectral library construction, and quantitative MRM method development .

Lipidomics Mass spectrometry HPLC Analytical standards

Membrane Morphology Modulation: Di-DHA PC Induces Non-Lamellar Phases Above 40 mol%, Mono-DHA PC Does Not

Symmetric di-DHA PC (22:6-22:6 PC) induces non-lamellar phase formation at concentrations exceeding approximately 40 molar percent in fluid lipid bilayers, leading to phase separation and the formation of small spherical particles with water-filled cavities [1]. In contrast, hybrid mono-DHA PC species (containing one saturated and one DHA chain) do not trigger this morphological transition and maintain lamellar bilayer organization across a broader concentration range [2]. This differential phase behavior is critical for experimental systems where lamellar bilayer integrity must be preserved while incorporating ω-3 polyunsaturated lipids.

Membrane morphology Non-lamellar phases Lipid phase behavior Neutron scattering

1-Docosahexaenoyl-sn-glycero-3-phosphocholine: Application Scenarios


Lipoxygenase Studies with Defined sn-1 Regiochemistry

This compound serves as a certified analytical standard for quantitative lipidomics workflows requiring exact molecular species identification. With defined purity specifications (≥95% to 99.9%) and a precise molecular formula (C30H50NO7P; MW 567.69), it enables accurate retention time calibration, MS/MS spectral library construction, and multiple reaction monitoring (MRM) method validation for LysoPC 22:6 quantification in biological samples [1]. Unlike natural-source DHA-PC mixtures that contain heterogeneous acyl chain compositions, this single-species standard eliminates compositional ambiguity in quantitative assays .

LOX-Independent Anti-Inflammatory Screening

The compound is ideally suited for membrane biophysics investigations where intermediate molecular packing and permeability are desired, as it occupies a smaller area per molecule than di-DHA PC while maintaining greater fluidity than saturated PCs . Critically, mono-DHA PC does not induce non-lamellar phase formation, preserving lamellar bilayer integrity across a broad concentration range—unlike di-DHA PC which triggers disruptive phase separation above approximately 40 mol% [1][2]. This property makes it the preferred DHA-containing lipid for studies requiring lamellar membrane models with controlled ω-3 PUFA content.

Osteoarthritis Biomarker Validation & Clinical Lipidomics

The higher susceptibility of mono-DHA PC to peroxidation relative to di-DHA PC makes it a more sensitive probe for detecting oxidative membrane damage in ferroptosis and lipid peroxidation studies . DHA-containing phospholipid homeostasis is directly implicated in ferroptosis regulation, and the single-chain DHA-PC species serves as a relevant model of the endogenous DHA-containing lysophospholipids that participate in these oxidative cell death pathways [1].

Synthesis of Oxidized DHA-LysoPC Derivatives

DHA-PC is the obligatory choice for neurodegeneration studies targeting neurotrophic factor upregulation. Unlike EPA-PC, DHA-PC uniquely increases the expression of BDNF, synaptophysin, and GAP-43 while simultaneously reducing Aβ concentrations and suppressing oxidative stress and inflammation in Alzheimer's disease models . This mechanistic specificity cannot be replicated with EPA-PC or generic ω-3 preparations.

Application
Selection Property
Validation Focus
Lipoxygenase substrate specificity studies
sn-1 regioisomeric identity
Substrate efficiency rank-order vs. sn-2 isomer
LOX-independent inflammation signaling research
Low LOX substrate activity
Cytokine suppression endpoint context
Osteoarthritis biomarker research / targeted lipidomics
Discriminative feature in multivariate lipidomics model
Method accuracy and ionization context; requires validation
Synthesis of oxidized DHA-lysoPC derivatives
Defined sn-1 stereochemistry
Product stereochemical consistency and stability
Quote Request

Request a Quote for 1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.